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Compound of Interest

Compound Name: Felcisetrag

Cat. No.: B1672331

Felcisetrag, a highly selective 5-HT4 receptor agonist, demonstrates a promising cardiac
safety profile, distinguishing it from earlier, less selective drugs in its class. This guide provides
a comparative analysis of Felcisetrag's cardiac safety with the highly selective prucalopride
and the non-selective cisapride, supported by preclinical and clinical data.

Felcisetrag is under development for managing gastrointestinal motility disorders. A critical
aspect of its development is ensuring cardiovascular safety, a concern that led to the
withdrawal of the non-selective 5-HT4 agonist, cisapride, due to its association with serious
cardiac arrhythmias.[1] These arrhythmias were linked to the blockade of the human ether-a-
go-go-related gene (hERG) potassium channel, which can lead to QT interval prolongation and
torsades de pointes.[2]

This guide will delve into the preclinical and clinical evidence that substantiates Felcisetrag's
cardiac safety, comparing its performance against both a safe and a withdrawn alternative.

Comparative Analysis of Cardiac Safety

The following tables summarize the key preclinical and clinical data on the cardiac effects of
Felcisetrag, prucalopride, and cisapride.

Table 1: Preclinical Cardiac Safety Data - hERG Channel
Inhibition
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Selectivity for

Drug Target hERG IC50 5-HT4 vs. Reference
hERG
) Highly selective
Felcisetrag (TD- > 3 uM (no effect
5-HT4 receptor > 2,000-fold [1]
8954) ) observed)
agonist
Highly selective
Prucalopride 5-HT4 receptor 4.1-5.7 uM High [3][4]
agonist
Non-selective 5-
Cisapride HT4 receptor 18 - 240 nM Low

agonist

Study Key Findings
Drug . Dose(s) Reference
Population on QT Interval
No clinically
significant ECG
] Patients with 0.1 mg, 0.3 mg, changes; no
Felcisetrag ) . o
gastroparesis 1.0 mg (IV) subject receiving
felcisetrag had a
QTcF >500 ms.
No clinically
2mg significant effects
(therapeutic) and  on cardiac
) Healthy o
Prucalopride 10 mg repolarization;
volunteers ) o
(supratherapeuti upper limits of
C) 90% CI for QTcS
were all <10 ms.
Associated with
) ) Withdrawn from QT prolongation
Cisapride N/A

market

and torsades de

pointes.
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Experimental Protocols
hERG Patch-Clamp Assay

The assessment of a drug's potential to inhibit the hERG potassium channel is a critical
component of preclinical cardiac safety evaluation. The whole-cell patch-clamp technique is the
gold standard for this assessment.

Methodology:

e Cell Line: Human embryonic kidney (HEK293) cells stably transfected with the hERG gene
are commonly used.

e Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an
appropriate growth medium.

» Electrophysiological Recording:

o Whole-cell voltage-clamp recordings are performed at physiological temperature (e.g.,
37°C).

o Cells are perfused with an extracellular solution, and a recording pipette filled with an
intracellular solution is used to establish a high-resistance seal with the cell membrane.

o The membrane is then ruptured to allow for whole-cell recording.

» Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This
typically involves a depolarizing step to activate the channels, followed by a repolarizing step
to measure the tail current, which is characteristic of hERG channels.

e Drug Application: The compound of interest is applied at various concentrations to determine
the concentration-response relationship.

o Data Analysis: The magnitude of the hERG current (typically the tail current) is measured
before and after drug application. The percentage of current inhibition is calculated for each
concentration, and the data are fitted to a Hill equation to determine the IC50 value (the
concentration that causes 50% inhibition).
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Thorough QT/QTc Study

A "Thorough QT/QTc" (TQT) study is a definitive clinical trial designed to assess a drug's effect
on the QT interval in healthy volunteers.

Methodology:

o Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or
parallel-group study is the standard design.

o Study Population: A cohort of healthy male and female volunteers is recruited.
e Treatment Arms:
o Therapeutic Dose: The intended clinical dose of the investigational drug.

o Supratherapeutic Dose: A dose higher than the therapeutic dose to assess the effect at
higher exposures.

o Placebo: A negative control to account for any study-related changes in the QT interval.

o Positive Control: A drug known to prolong the QT interval (e.g., moxifloxacin) to
demonstrate the study's ability to detect such an effect.

o ECG Monitoring:

o 12-lead electrocardiograms (ECGs) are recorded at multiple time points before and after
drug administration.

o ECG recordings are typically performed at time points corresponding to the peak plasma
concentration of the drug.

e Data Analysis:

o The QT interval is measured from the ECGs and corrected for heart rate using a correction
formula (e.g., Fridericia's correction - QTcF, Bazett's correction - QTcB).
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o The change from baseline in the corrected QT interval (AQTc) is calculated for each

treatment group.

o The primary analysis compares the AQTc for the therapeutic and supratherapeutic doses

of the investigational drug to that of the placebo.

o The study must demonstrate that it can detect a significant QT prolongation with the

positive control.

o Regulatory guidelines (ICH E14) consider a drug to have a potential for QT prolongation i
the upper bound of the 95% confidence interval for the mean AAQTc (drug - placebo)

exceeds 10 ms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Validating Felcisetrag's Cardiac Safety Profile: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1672331#validating-felcisetrag-s-safety-profile-
regarding-cardiac-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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